molecular formula C2HBrFN B1626413 Bromofluoroacetonitrile CAS No. 96449-14-8

Bromofluoroacetonitrile

Cat. No.: B1626413
CAS No.: 96449-14-8
M. Wt: 137.94 g/mol
InChI Key: PABLWEPPFMSACN-UHFFFAOYSA-N
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Description

Bromofluoroacetonitrile is a chiral compound with the molecular formula C₂HBrFN and a molecular weight of 137.94 g/mol . It is a polyhaloacetonitrile, which means it contains multiple halogen atoms attached to an acetonitrile group.

Scientific Research Applications

Bromofluoroacetonitrile has several scientific research applications:

Mechanism of Action

Target of Action

Bromofluoroacetonitrile is a chiral compound that exists as two isomers, each with a different configuration at the bromine atom It is often used in proteomics research applications , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it can be inferred that it may interact with its targets (possibly proteins or enzymes) in a way that allows researchers to study the structure and function of these proteins.

Biochemical Pathways

It can be used to synthesize other organic compounds, such as oxazines and halopyridines . This suggests that it may be involved in various biochemical reactions and pathways related to these compounds.

Pharmacokinetics

Understanding the pharmacokinetics is crucial in everyday clinical practice . It helps to predict the drug’s behavior in the body and its bioavailability.

Result of Action

Its use in proteomics research suggests that it may have significant effects at the molecular level, possibly influencing protein structure and function.

Preparation Methods

Bromofluoroacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of fluoroacetonitrile with bromine under controlled conditions. The reaction typically requires a solvent such as carbon disulfide and a catalyst like anhydrous aluminum chloride . The reaction proceeds as follows:

CH2FCN+Br2CHBrFCN+HBr\text{CH}_2\text{FCN} + \text{Br}_2 \rightarrow \text{CHBrFCN} + \text{HBr} CH2​FCN+Br2​→CHBrFCN+HBr

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .

Chemical Reactions Analysis

Bromofluoroacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.

Comparison with Similar Compounds

Bromofluoroacetonitrile can be compared with other polyhaloacetonitriles, such as chlorofluoroacetonitrile and iodofluoroacetonitrile. These compounds share similar chemical properties but differ in their reactivity and stability due to the nature of the halogen atoms attached to the acetonitrile group . Bromofluoroaceton

Properties

IUPAC Name

2-bromo-2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrFN/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABLWEPPFMSACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543214
Record name Bromo(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-14-8
Record name Bromo(fluoro)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-fluoroacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromofluoroacetonitrile
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